2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one
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Overview
Description
2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one, also known as DNTF, is a fluorescent dye that has been widely used in scientific research applications. DNTF is a yellow crystalline powder that is soluble in organic solvents such as acetone, ethyl acetate, and dimethylformamide. The compound has a molecular weight of 357.28 g/mol and a melting point of 203-205 °C.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by (Saroja et al., 2004) highlights the synthesis of new N-substituted 2-amino-9,9-dialkylfluorenes, including 2-N,N-Dimethylamino-7-nitro-9H-fluorene, through palladium-catalyzed substitution. This method allows for the introduction of chiral amino groups and is important for creating compounds for various applications.
- Charge-Transfer Complexes : The formation of charge-transfer organic complexes using derivatives like 4,5,7-trinitro-9H-fluoren-9-one as acceptors is discussed in a study by (Salmerón-valverde & Bernès, 2015). These complexes are significant for their potential applications in electronics and materials science.
Fluorescence and Photophysical Properties
- Fluorescence Probes : A significant application is in the development of fluorescence probes for femtosecond solvation dynamics, as indicated by the research of (Saroja et al., 2004).
- Spectral Studies : Studies by (Redzimski & Heldt, 2004) and (Heldt et al., 2000) investigate the absorption and fluorescence spectra of dimethylamino derivatives of fluorene, revealing important insights into their conformational changes and solvatochromic effects.
Applications in Materials Science
- Optical Properties : Research by (Zhao et al., 2016) examines the optical-limiting properties of fluorene derivatives, highlighting their potential in nonlinear optics and photonics.
- Electroluminescent Materials : The synthesis of novel electroluminescent conjugated polyelectrolytes based on polyfluorene, as described by (Huang et al., 2004), demonstrates the utility of such compounds in electronic devices and displays.
Biological and Sensor Applications
- Fluorescent Probes for Protein Binding : A study by (Park et al., 2009) explores the use of 7-(dimethylamino)fluorene-based compounds as fluorescent probes for binding to human serum albumin, indicating their potential in biochemical and medical research.
Future Directions
: Šálek, P., Trousil, J., Nováčková, J., Hromádková, J., Mahuna, A., & Kobera, L. (2021). Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogel by dispersion polymerization for inhibition of pathogenic bacteria. RSC Advances, 11, 33461-33470. DOI:10.1039/D1RA06231J
: To investigate the HDA reaction involving (E)-N-((dimethylamino)methylene)benzothioamide (1) and (S)-3-acryloyl-4-phenyloxazolidin-2-one (2), potential reaction pathways were discovered and optimized. DOI:10.1007/s12033-024-01105-w
: DMAEMA-based copolymers exhibit pH-responsive behavior. At low pH, tertiary amines are protonated, rendering water-soluble PDMAEMA. At higher pH values, the amino groups are deprotonated, rendering it water-insoluble. [DOI:10.1007/s00396-020-04737-x](https://link.spring
properties
IUPAC Name |
2-(dimethylamino)-4,5,7-trinitrofluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O7/c1-16(2)7-3-9-13(11(5-7)18(23)24)14-10(15(9)20)4-8(17(21)22)6-12(14)19(25)26/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTBMWKUNWRWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one |
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